molecular formula C8H17NO B3428219 (R)-1-Piperidino-2-propanol CAS No. 65617-04-1

(R)-1-Piperidino-2-propanol

Cat. No.: B3428219
CAS No.: 65617-04-1
M. Wt: 143.23 g/mol
InChI Key: UCASFSAKVJTSET-MRVPVSSYSA-N
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Description

®-1-Piperidino-2-propanol is a chiral compound with a piperidine ring attached to a propanol group. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. The compound’s chirality plays a significant role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-1-Piperidino-2-propanol can be synthesized through several methods. One common approach involves the reduction of ®-1-piperidino-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of ®-1-Piperidino-2-propanol often involves catalytic hydrogenation of the corresponding ketone. This method ensures high yield and purity of the product. The process is optimized for large-scale production, with careful control of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

®-1-Piperidino-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: ®-1-Piperidino-2-propanone

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

®-1-Piperidino-2-propanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-1-Piperidino-2-propanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions are crucial for the compound’s effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Piperidino-2-propanol: The enantiomer of ®-1-Piperidino-2-propanol, with similar chemical properties but different biological activity.

    1-Piperidino-2-butanol: A homologous compound with an additional carbon in the alkyl chain.

    1-Morpholino-2-propanol: A structurally similar compound with a morpholine ring instead of a piperidine ring.

Uniqueness

®-1-Piperidino-2-propanol is unique due to its specific chiral configuration, which influences its reactivity and interactions with biological systems. This chirality is crucial for its applications in asymmetric synthesis and pharmaceutical development, where the enantiomeric purity of compounds can significantly impact their efficacy and safety.

Properties

IUPAC Name

(2R)-1-piperidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(10)7-9-5-3-2-4-6-9/h8,10H,2-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCASFSAKVJTSET-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65617-04-1
Record name (2R)-1-(piperidin-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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